Ethylene Glycol Diacetate: A Comprehensive Technical Guide for Researchers
Ethylene Glycol Diacetate: A Comprehensive Technical Guide for Researchers
Introduction
Ethylene glycol diacetate (EGDA), a diester of ethylene glycol and acetic acid, is a colorless, high-boiling liquid with a mild, pleasant odor.[1] While it has long been established as a versatile solvent in the coatings, inks, and resin industries, its unique combination of properties—excellent solvency, low volatility, low toxicity, and biodegradability—is driving its adoption in more specialized research and development sectors, including pharmaceuticals and advanced materials.[1][2][3] This guide provides an in-depth exploration of the fundamental properties of ethylene glycol diacetate, offering researchers, scientists, and drug development professionals a critical resource for its application. We will delve into its physicochemical characteristics, synthesis and reactivity, analytical characterization, and diverse applications, with a particular focus on its emerging role as a sustainable and effective solvent in modern research.
Core Physicochemical Properties
A thorough understanding of ethylene glycol diacetate's physical and chemical properties is paramount for its effective and safe use in a research setting. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-acetyloxyethyl acetate | [4] |
| Synonyms | 1,2-Diacetoxyethane, Glycol diacetate, Ethylene diacetate | [4] |
| CAS Number | 111-55-7 | [4] |
| Molecular Formula | C₆H₁₀O₄ | [4] |
| Molecular Weight | 146.14 g/mol | [4] |
| Appearance | Colorless liquid with a mild, pleasant odor | [1] |
| Boiling Point | 190-191 °C | [5] |
| Melting Point | -41 °C | [5] |
| Density | 1.104 g/mL at 20 °C | [5] |
| Solubility in Water | 160 g/L at 20 °C | [5] |
| Vapor Pressure | 0.2 mmHg at 20 °C | [5] |
| Flash Point | 88 °C (closed cup) | |
| logP (Octanol-Water Partition Coefficient) | 0.1 |
Molecular Structure
The structure of ethylene glycol diacetate, with its two ester functionalities, is key to its solvency and reactivity.
Caption: Chemical structure of ethylene glycol diacetate.
Synthesis and Reactivity
Laboratory-Scale Synthesis: Fischer-Speier Esterification
A common and straightforward method for the laboratory synthesis of ethylene glycol diacetate is the Fischer-Speier esterification of ethylene glycol with an excess of glacial acetic acid, using a strong acid catalyst such as sulfuric acid.[6] The use of excess acetic acid and the removal of water as it is formed drives the reaction equilibrium towards the formation of the diester.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine ethylene glycol and a 4-fold molar excess of glacial acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by mole of ethylene glycol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reflux for several hours, or until no more water is collected.
-
Work-up: After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.
-
Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the excess acetic acid is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure ethylene glycol diacetate.
Caption: Workflow for the synthesis of ethylene glycol diacetate.
Transesterification
An alternative synthetic route is the transesterification of ethylene glycol with another acetate ester, such as sec-butyl acetate, in the presence of a basic catalyst.[7] This method can offer advantages in terms of milder reaction conditions and potentially higher yields.[7]
Reactivity Profile
-
Hydrolysis: Ethylene glycol diacetate is susceptible to hydrolysis, particularly in the presence of strong acids or bases, to yield ethylene glycol and acetic acid.[1] This property is exploited in applications where a slow, controlled release of acetic acid is desired, such as in foundry core-binding.[8]
-
Transesterification: The ester groups can undergo transesterification with other alcohols in the presence of an acid or base catalyst. This reactivity allows for the synthesis of other ethylene glycol esters.
Analytical Characterization
For researchers, unambiguous identification and purity assessment are critical. The following spectroscopic techniques are routinely used to characterize ethylene glycol diacetate.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of ethylene glycol diacetate is relatively simple and diagnostic. It typically shows a singlet for the methyl protons of the acetate groups and a singlet for the methylene protons of the ethylene glycol backbone.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the methyl carbons of the acetate groups, and the methylene carbons of the ethylene glycol unit.[10]
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ester functional groups, typically in the region of 1740 cm⁻¹.[4][11]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.[12][13][14]
Applications in Research and Development
While ethylene glycol diacetate has a long history of use in industrial applications, its favorable properties are leading to its increased use in research and drug development.
A Greener, Safer Solvent Alternative
There is a growing emphasis in the chemical and pharmaceutical industries on replacing hazardous solvents with safer, more environmentally friendly alternatives.[3] Ethylene glycol diacetate is emerging as a promising substitute for traditional aromatic solvents like xylene and other glycol ethers with reproductive toxicity concerns.[2][15][16] Its low toxicity, biodegradability, and high flash point make it a safer choice for both researchers and the environment.[3][16][17] Recent studies have demonstrated its effectiveness as a solvent in herbicide formulations, where it not only replaces more hazardous solvents but also enhances the efficacy of the active ingredients.[15][17]
Pharmaceutical and Drug Development Applications
The low toxicity and mild odor of ethylene glycol diacetate make it a suitable candidate for use in pharmaceutical and cosmetic formulations.[1][2]
-
Solvent for Active Pharmaceutical Ingredients (APIs): Its excellent solvency for a range of organic compounds makes it a useful solvent in the synthesis and formulation of APIs.[5][8]
-
Intermediate in Pharmaceutical Synthesis: The ester functionalities of ethylene glycol diacetate can serve as reactive sites or protecting groups in multi-step organic syntheses of complex pharmaceutical molecules.[8] It can also be used as an acyl donor for the in-situ generation of peracetic acid in chemoenzymatic synthesis.
-
Carrier for Fragrances: In cosmetics and personal care products, it can act as a carrier for fragrances.[1]
Safety and Handling
While ethylene glycol diacetate is considered to have low toxicity, proper laboratory safety protocols should always be followed.
| Safety Parameter | Information | Reference(s) |
| Oral LD50 (Rat) | 6850 mg/kg | [18] |
| Dermal LD50 (Rabbit) | 8480 mg/kg | [18] |
| Hazards | Combustible liquid. May cause mild eye, skin, and respiratory tract irritation. | [10] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat. | [15] |
| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. | [10] |
| Storage | Store in a cool, dry, well-ventilated area in tightly closed containers. | [5] |
| First Aid | Eyes: Rinse with plenty of water for at least 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention if symptoms persist. | [10] |
Conclusion
Ethylene glycol diacetate is a versatile and increasingly important solvent and chemical intermediate for the modern researcher. Its well-characterized physicochemical properties, straightforward synthesis, and favorable safety and environmental profile make it an attractive alternative to more hazardous traditional solvents. As research and development continue to prioritize sustainability and safety, the applications of ethylene glycol diacetate in fields ranging from materials science to drug development are poised to expand significantly. This guide provides a solid foundation for researchers to explore the full potential of this valuable compound in their work.
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